2,2-difluoro-3-hydroxydecanoic acid
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Overview
Description
2,2-Difluoro-3-hydroxydecanoic acid is an organic compound characterized by the presence of two fluorine atoms and a hydroxyl group attached to a decanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Difluoro-3-hydroxydecanoic acid can be synthesized through a selective haloform reaction. This method involves the treatment of 4-hydroxy-1,1,1,3,3-pentafluoroalkyl ketones with a base under mild conditions. The reaction sequence is marked by the selective cleavage of the COCF3 bond, providing good to excellent yields under mild conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of hexafluoro-2-propanol as the fluorine source. This reagent is cost-effective and facilitates the synthesis of fluorinated compounds, which are valuable in various industrial applications .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-3-hydroxydecanoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-Difluoro-3-hydroxydecanoic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various bioactive materials and fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and metabolic pathways due to its unique fluorine atoms.
Industry: The compound is valuable in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,2-difluoro-3-hydroxydecanoic acid involves its interaction with molecular targets and pathways. The fluorine atoms in the compound can mimic hydrogen atoms or hydroxyl groups, allowing it to interact with enzymes and receptors in a unique manner. This interaction can lead to the inhibition of specific enzymes or modulation of metabolic pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-3-hydroxydodecanoic acid: Similar in structure but with a longer carbon chain.
2,2-Difluoro-3-hydroxyhexanoic acid: Similar in structure but with a shorter carbon chain.
2,2-Difluoro-3-hydroxybutanoic acid: Another similar compound with an even shorter carbon chain
Uniqueness
2,2-Difluoro-3-hydroxydecanoic acid is unique due to its specific carbon chain length and the presence of two fluorine atoms, which impart distinct chemical properties and reactivity. These features make it particularly useful in the synthesis of bioactive compounds and in the study of enzyme inhibition and metabolic pathways.
Properties
CAS No. |
1248776-03-5 |
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Molecular Formula |
C10H18F2O3 |
Molecular Weight |
224.2 |
Purity |
95 |
Origin of Product |
United States |
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